2-[(2,5-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
2-[(2,5-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a 2,5-dimethoxyphenyl group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid or p-toluenesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-[(2,5-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its structural features allow it to bind to active sites of enzymes, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid: This compound shares similar structural features but has different functional groups, leading to distinct chemical and biological properties.
N′-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide:
Uniqueness
2-[(2,5-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical reactivity and biological activity. Its combination of methoxy and hydroxy groups provides opportunities for diverse chemical modifications and functionalization.
Properties
Molecular Formula |
C17H14O5 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H14O5/c1-20-12-4-6-14(21-2)10(7-12)8-16-17(19)13-5-3-11(18)9-15(13)22-16/h3-9,18H,1-2H3 |
InChI Key |
ILJGSIJFCUNQRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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